molecular formula C7H12ClN B1431717 1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride CAS No. 89775-13-3

1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride

Cat. No. B1431717
CAS RN: 89775-13-3
M. Wt: 145.63 g/mol
InChI Key: WSIVWIVCDCGFAY-UHFFFAOYSA-N
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Description

“1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C7H12ClN . It has a molecular weight of 145.63 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride” is 1S/C7H11N.ClH/c1-2-5-8-6-3-4-7-8;/h1H,3-7H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride” is a solid at room temperature . The compound’s water solubility is calculated to be very soluble .

Scientific Research Applications

Use in Drug Discovery

  • Field : Medicinal Chemistry
  • Application : The pyrrolidine ring, which is a part of 1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Method : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
  • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Use in Synthesis of Imidazo[1,2-a]pyridines

  • Field : Organic Chemistry
  • Application : The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
  • Method : The specific method is not detailed, but it involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines .
  • Results : The result is the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Use in Oxidative Formylation

  • Field : Organic Chemistry
  • Application : The starting material and the product act as photosensitizers, and 1 O2 and O2˙− are generated through energy transfer and a single electron transfer pathway and play an important role in the reaction .
  • Method : The specific method is not detailed, but it involves the use of visible light and the generation of 1 O2 and O2˙− through energy transfer and a single electron transfer pathway .
  • Results : The result is the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)pyrrolidines .

Use in Organic Synthesis

  • Field : Organic Chemistry
  • Application : 1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride is used as a reagent in organic synthesis .
  • Method : The specific method is not detailed, but it involves the use of this compound as a reagent in various organic reactions .
  • Results : The results can vary depending on the specific reaction and the other reagents used .

Use in Organic Synthesis

  • Field : Organic Chemistry
  • Application : 1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride is used as a reagent in organic synthesis .
  • Method : The specific method is not detailed, but it involves the use of this compound as a reagent in various organic reactions .
  • Results : The results can vary depending on the specific reaction and the other reagents used .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating harmfulness if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-prop-2-ynylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-5-8-6-3-4-7-8;/h1H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIVWIVCDCGFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride

CAS RN

89775-13-3
Record name 1-(prop-2-yn-1-yl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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